

## Application Note: Comprehensive Analytical Methodologies for 5-Methyl-6-methylsulfanyl-nicotinic Acid

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### Compound of Interest

Compound Name: 5-Methyl-6-methylsulfanyl-nicotinic acid  
CAS No.: 1355226-55-9  
Cat. No.: B1429113

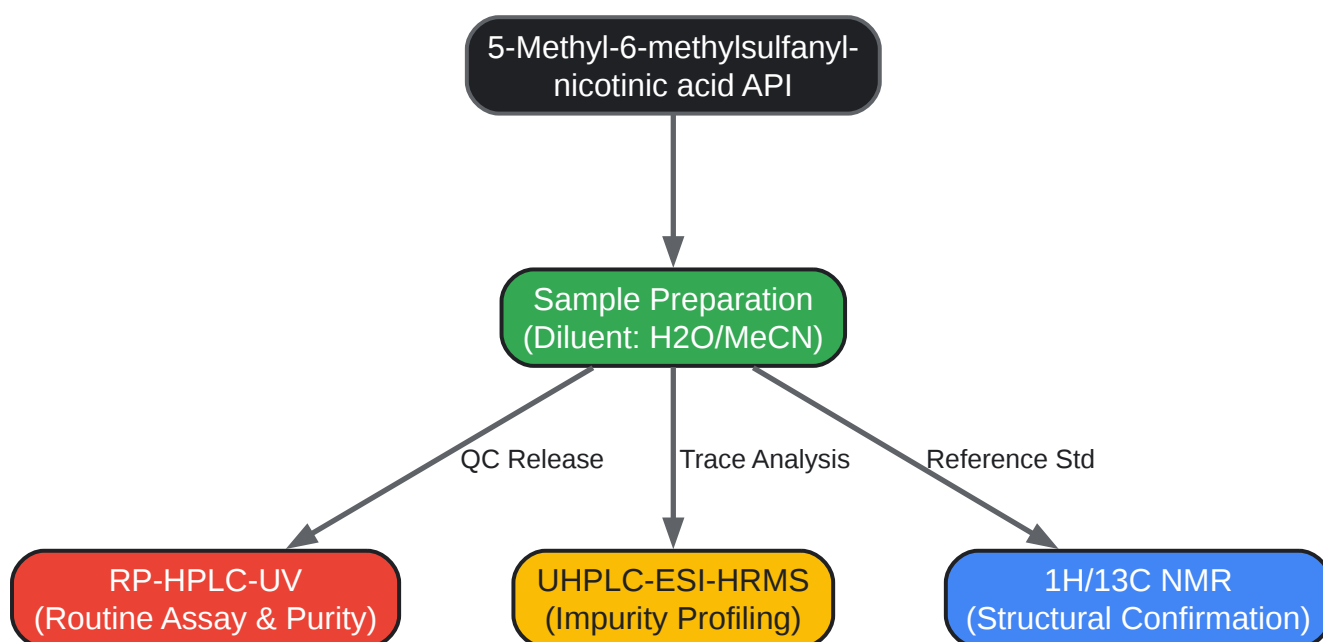
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Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals Document Type: Technical Application Note  
Standard Operating Protocol (SOP)

### Executive Summary

**5-Methyl-6-methylsulfanyl-nicotinic acid** (CAS: 1355226-55-9) is a highly functionalized pyridine derivative utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. The molecule presents unique analytical challenges due to its amphoteric nature—possessing both a weak pyridine nitrogen and a weakly acidic carboxylic acid—coupled with a methylsulfanyl (methylthio) group that is highly susceptible to oxidative degradation.

This application note provides field-proven, self-validating protocols for the rigorous chromatographic analysis and structural characterization of this compound. By leveraging Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine assay/purity and Ultra-High-Performance Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for impurity profiling, laboratories can ensure the highest standards of scientific integrity and regulatory compliance[2],[3].



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Fig 1. Analytical workflow for **5-Methyl-6-methylsulfanyl-nicotinic acid**.

## Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, one must first understand the causality between the molecule's structure and its chromatographic behavior. Nic acid derivatives are notoriously difficult to retain and often exhibit severe peak tailing on standard C18 columns due to secondary interactions with res surface silanols[4].

Table 1: Physicochemical Properties

Property	Value / Characteristic	Analytical Implication
Chemical Formula	C8H9NO2S	Exact Mass: 183.0354 Da; [M+H] <sup>+</sup> = 184.0427 Da
Molecular Weight	183.23 g/mol	Requires high-resolution MS for isobaric differentiation.
pKa (Estimated)	~4.5 (COOH), ~3.5 (Pyridine N)	Mobile phase pH must be strictly controlled (pH < 3.0) to suppress ionization and ensure retention.
UV Maxima	~260 nm, ~280 nm	Extended conjugation from the methylthio group allows for sensitive UV detection at 265 nm.

## Methodological Causality

- **Column Selection:** A high-density, end-capped C18 column or a polar-embedded stationary phase (e.g., Waters ACQUITY HSS C18) is mandatory. prevents the protonated pyridine nitrogen from interacting with unreacted silanols, thereby eliminating peak tailing[3].
- **Buffer Selection:** For UV analysis, 0.1% Phosphoric acid (pH ~2.1) is chosen because it provides exceptional buffering capacity below the analyte's without contributing to background UV absorbance. For LC-MS, volatile 0.1% Formic acid is substituted to prevent source fouling while maintaining ionization efficiency[2].

## Protocol 1: RP-HPLC-UV for Assay and Related Substances

This protocol is designed as a self-validating system for routine Quality Control (QC) release, ensuring high precision and accuracy in quantifying the compound and its process impurities.

### Step-by-Step Methodology

#### Step 1: Mobile Phase Preparation

- **Mobile Phase A:** Add 1.0 mL of HPLC-grade Phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.
- **Mobile Phase B:** 100% HPLC-grade Acetonitrile.

#### Step 2: Sample Preparation

- **Diluent:** Water : Acetonitrile (80:20, v/v).
- **Standard Solution:** Accurately weigh 25.0 mg of **5-Methyl-6-methylsulfanyl-nicotinic acid** reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

#### Step 3: Chromatographic Conditions

- **Column:** Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 35°C.
- **Injection Volume:** 10 µL.

- Detection: UV at 265 nm.

Table 2: Gradient Elution Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Rationale
0.0	95	5	High aqueous content to retain the polar analyte.
5.0	95	5	Isocratic hold to stabilize baseline.
15.0	40	60	Linear ramp to elute non-polar process impurities.
18.0	10	90	Column wash step.
18.1	95	5	Return to initial conditions.
25.0	95	5	Re-equilibration.

Table 3: System Suitability Criteria (Self-Validating Metrics)

Parameter	Acceptance Criteria	Purpose
Retention Time (RT)	$-8.5 \pm 0.5$ min	Confirms correct mobile phase preparation and column chemistry.
Tailing Factor (Tf)	$\leq 1.5$	Verifies suppression of secondary silanol interactions.
Theoretical Plates (N)	$\geq 5000$	Ensures column efficiency and sharpness of the peak.
% RSD (n=5 injections)	$\leq 1.0\%$	Validates injection precision and system stability.

## Protocol 2: UHPLC-ESI-HRMS for Impurity Profiling

Methylthio-substituted pyridines are highly prone to oxidation, frequently forming sulfoxide and sulfone impurities during synthesis and storage<sup>[1],[5]</sup>. UHPLC-HRMS method provides structural elucidation of these trace degradants.

### Step-by-Step Methodology

#### Step 1: Mobile Phase Preparation (MS Compatible)

- Mobile Phase A: 0.1% Formic acid in Milli-Q water.
- Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

#### Step 2: Sample Preparation

- Dilute the HPLC standard solution 1:50 with Mobile Phase A to achieve a final concentration of 10 µg/mL.

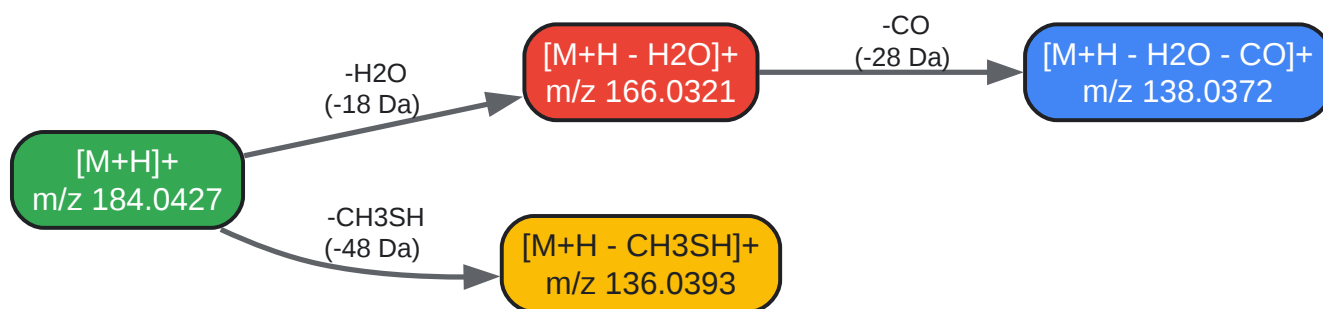
#### Step 3: UHPLC & MS Conditions

- Column: Agilent Zorbax RRHD SB-C18 (100 mm × 2.1 mm, 1.8 µm).
- Flow Rate: 0.4 mL/min.
- Gradient: 5% B to 80% B over 10 minutes.
- Ionization Mode: Electrospray Ionization Positive (ESI+).

- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 350°C.
- Mass Range: m/z 100 – 600.

## Fragmentation Analysis & Causality

In ESI+ mode, **5-Methyl-6-methylsulfanyl-nicotinic acid** readily protonates at the pyridine nitrogen to form the [M+H]<sup>+</sup> precursor ion at m/z 184.042. Collision-Induced Dissociation (CID) yields characteristic product ions that confirm the structural integrity of the functional groups[3],[6]. The loss of the methylthio group (-48 Da) is a hallmark diagnostic fragmentation for this class of compounds[5].



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Fig 2. ESI+ MS/MS fragmentation pathway for the protonated molecular ion.

Table 4: Exact Mass Diagnostic Ions

Fragment Identity	Exact Mass (m/z)	Mass Error (ppm)	Structural Significance
[M+H] <sup>+</sup>	184.0427	< 5.0	Confirms intact molecular formula (C <sub>8</sub> H <sub>10</sub> NO <sub>2</sub> S <sup>+</sup> ).
[M+H - H <sub>2</sub> O] <sup>+</sup>	166.0321	< 5.0	Confirms presence of the free carboxylic acid group.
[M+H - CH <sub>3</sub> SH] <sup>+</sup>	136.0393	< 5.0	Diagnostic cleavage of the methylsulfanyl group.
[M+H - H <sub>2</sub> O - CO] <sup>+</sup>	138.0372	< 5.0	Sequential loss typical of nicotinic acid derivatives.

Note on Impurity Identification: If an impurity peak is observed at m/z 200.0376 ([M+H]<sup>+</sup>), this indicates an addition of +16 Da, highly indicative of the methylsulfanyl (sulfoxide) degradation product<sup>[1]</sup>.

**References**<sup>[2]</sup> Development of a Hydrophilic Liquid Interaction Chromatography–Performance Liquid Chromatography–Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines. AC Publications.<https://pubs.acs.org/doi/10.1021/jf903746k><sup>[4]</sup> Validation of an RPHPTI Densitometric Method Using Silica Gel 60 RP18WF254 for Simultaneous Determination of Nicotinamide in Selected Pharmaceutical Formulations. PMC / National Institute of Health.<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830825/><sup>[1]</sup> UHPLC-MS/HRM method for the quantitation of pyriothione metabolites in human urine. ResearchGate.[https://www.researchgate.net/publication/320855321\\_UHPLC-MSHRMS\\_method\\_for\\_the\\_quantitation\\_of\\_pyriothione\\_metabolites\\_in\\_human\\_urine](https://www.researchgate.net/publication/320855321_UHPLC-MSHRMS_method_for_the_quantitation_of_pyriothione_metabolites_in_human_urine) Identification, isolation and characterization of new impurity in rabeprazole sodium. Ovid / Journal of Pharmaceutical and Biomedical Analysis. <https://ovidsp.ovid.com/identification,synthesisandcharacterizationofavanafilprocessimpuritiesanddeterminationbyUPLC>. RSC Publishing.<https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay00252a><sup>[6]</sup> Effect of Combined Exposure to EDTA and Zinc Pyriothione on Pyriothione Absorption in Rats. <https://d-nb.info/1175865296/34>

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